N,1-dimethylpyrazol-4-amine
Overview
Description
“N,1-dimethyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C5H11Cl2N3 .
Synthesis Analysis
The synthesis of “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives has been reported in several studies. For instance, “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-1H-pyrazol-4-amine” has been analyzed in several studies. For instance, the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
“N,1-dimethyl-1H-pyrazol-4-amine” can undergo various chemical reactions. For example, it can be used to prepare energetic derivatives through nucleophilic reactions .Physical and Chemical Properties Analysis
“N,1-dimethyl-1H-pyrazol-4-amine” has a molecular weight of 111.15 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
N,3-Dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, derivatives of N,1-dimethyl-1H-pyrazol-4-amine, have been synthesized through domino reactions. This process, catalyzed by l-proline, involves the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, indicating potential for efficient synthesis in organic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).
Direct C–H Halogenation of Pyrazol-5-amines
Direct halogenation of pyrazol-5-amines, closely related to N,1-dimethyl-1H-pyrazol-4-amine, using N-halogenosuccinimides in dimethyl sulfoxide at room temperature has been developed. This metal-free protocol yields 4-halogenated pyrazole derivatives, demonstrating the chemical versatility and potential for large-scale synthesis of pyrazole derivatives (He et al., 2021).
Synthesis of Pyrazole Derivatives with Bioactive Properties
A study described the synthesis of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, showcasing the potential of N,1-dimethyl-1H-pyrazol-4-amine derivatives in developing compounds with local anesthetic, analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities (Bruno et al., 1994).
Amidination of Amines Under Microwave Conditions
A study on the transformation of primary and secondary amines into guanidines using variants of 1H-pyrazole derivatives, including the utilization of microwave-assistance and recycling protocols, opens avenues for efficient and sustainable chemical synthesis (Solodenko et al., 2006).
Quantum Chemistry Study on Pyrazolo[4,3-c]pyrazole
A quantum chemistry study on 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole, synthesized using a derivative of 3,5-dimethyl-4-aminopyrazole, reveals insights into the thermal performance and structural stability of such compounds, hinting at potential applications in material science (Li et al., 2012).
Synthesis of Multifunctional Pyrazoles
Research has demonstrated the functionalization of methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles, leading to the synthesis of compounds with coordinating substituents. This signifies the importance of pyrazole derivatives in synthesizing complex azoles (Lammers et al., 1995).
Safety and Hazards
Safety data for “N,1-dimethyl-1H-pyrazol-4-amine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The development of high-performance energetic materials, including “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives, has received increasing attention due to their significant application in national defense and aerospace technologies . It is imperative to develop new substitutes to replace traditional explosives with these advanced melt-castable explosives .
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may exert various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N,1-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s function as a catalyst in biochemical processes. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can coordinate with enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves the nitrogen atoms in the pyrazole ring, which can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins.
Cellular Effects
N,1-dimethyl-1H-pyrazol-4-amine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox states . This modulation can lead to changes in gene expression patterns, particularly those related to antioxidant defense mechanisms. Furthermore, N,1-dimethyl-1H-pyrazol-4-amine can impact cellular metabolism by altering the activity of metabolic enzymes, potentially affecting the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of N,1-dimethyl-1H-pyrazol-4-amine involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain oxidases by coordinating with the metal ions at their active sites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,1-dimethyl-1H-pyrazol-4-amine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that N,1-dimethyl-1H-pyrazol-4-amine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can persist even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of N,1-dimethyl-1H-pyrazol-4-amine in animal models vary with different dosages. At low doses, the compound can enhance the activity of certain enzymes and improve cellular antioxidant defenses . At high doses, N,1-dimethyl-1H-pyrazol-4-amine can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce the production of reactive oxygen species. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range.
Metabolic Pathways
N,1-dimethyl-1H-pyrazol-4-amine is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as oxidases and reductases, influencing their activity and, consequently, the levels of metabolic intermediates . These interactions can affect metabolic flux, leading to changes in the production and consumption of metabolites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can modulate the activity of cofactors such as NADH and FADH2, further impacting metabolic processes.
Transport and Distribution
Within cells and tissues, N,1-dimethyl-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of N,1-dimethyl-1H-pyrazol-4-amine is influenced by its chemical properties, such as solubility and affinity for different biomolecules. This selective distribution ensures that the compound reaches its target sites within the cell, allowing it to modulate specific biochemical pathways.
Subcellular Localization
N,1-dimethyl-1H-pyrazol-4-amine exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with metabolic enzymes and influence cellular redox states . Targeting signals and post-translational modifications may direct N,1-dimethyl-1H-pyrazol-4-amine to specific organelles, enhancing its ability to modulate localized biochemical processes. This subcellular localization is essential for the compound’s role in regulating cellular metabolism and oxidative stress responses.
Properties
IUPAC Name |
N,1-dimethylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUCWXFEBDWEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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